molecular formula C21H28N2S B13993599 Bis[4-(diethylamino)phenyl]methanethione CAS No. 25642-33-5

Bis[4-(diethylamino)phenyl]methanethione

Cat. No.: B13993599
CAS No.: 25642-33-5
M. Wt: 340.5 g/mol
InChI Key: VDNIJUWUEYQFTQ-UHFFFAOYSA-N
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Description

Bis[4-(diethylamino)phenyl]methanethione is an organic compound with the molecular formula C21H28N2S It is known for its unique chemical structure, which includes two diethylamino groups attached to a phenyl ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(diethylamino)phenyl]methanethione typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable thiolating agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of carbonyl compounds to their corresponding thiones. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(diethylamino)phenyl]methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the diethylamino groups under basic conditions, using bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[4-(diethylamino)phenyl]methanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiones and related compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism by which Bis[4-(diethylamino)phenyl]methanethione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(dimethylamino)phenyl]methanethione: Similar structure but with dimethylamino groups instead of diethylamino groups.

    Bis[4-(diethylamino)phenyl]methanone: Similar structure but with a carbonyl group instead of a thione group.

Uniqueness

Bis[4-(diethylamino)phenyl]methanethione is unique due to the presence of diethylamino groups, which provide distinct steric and electronic properties compared to dimethylamino groups. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

25642-33-5

Molecular Formula

C21H28N2S

Molecular Weight

340.5 g/mol

IUPAC Name

bis[4-(diethylamino)phenyl]methanethione

InChI

InChI=1S/C21H28N2S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

VDNIJUWUEYQFTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

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